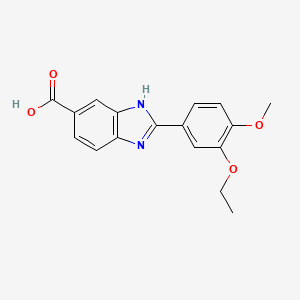

2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Description

2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a carboxylic acid group at position 5 and a 3-ethoxy-4-methoxyphenyl substituent at position 2 of the benzimidazole core. The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups on the phenyl ring are electron-donating, influencing the compound’s lipophilicity and electronic properties. The molecular formula is inferred as C₁₇H₁₆N₂O₄, with a calculated molecular weight of 310.3 g/mol.

Properties

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-3-23-15-9-10(5-7-14(15)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPRGXDXXVQICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650129 | |

| Record name | 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018255-95-2 | |

| Record name | 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-ethoxy-4-methoxybenzaldehyde.

Formation of Benzimidazole Core: The benzaldehyde undergoes a condensation reaction with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole core.

Carboxylation: The benzimidazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities and physicochemical properties depending on substituent patterns. Below is a systematic comparison:

Structural and Substituent Analysis

*Estimated based on substituent contributions.

†Predicted using fragment-based methods.

Physicochemical Properties

- Nitro-substituted derivatives (logP ~3.47) balance lipophilicity and solubility, making them viable for oral administration .

Hydrogen Bonding :

- Hydroxyl and carboxylic acid groups in Oxisol and 2-(4-hydroxyphenyl) derivatives form extensive hydrogen bonds, influencing crystal packing and solubility .

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(3-Ethoxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is , with a molecular weight of approximately 312.32 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.

Structural Formula

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer activity . Research has shown that benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

- Inhibition of Cell Proliferation : The compound may interfere with signaling pathways crucial for cancer cell growth.

- Induction of Apoptosis : It can activate caspases, leading to programmed cell death.

- Cell Cycle Arrest : The compound may halt the cell cycle at specific checkpoints, preventing further division.

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties . Studies have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential use as antimicrobial agents.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties , potentially useful in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity in vitro

A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting moderate antibacterial activity.

Research Summary Table

| Activity | Tested Model | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM | [Study Reference 1] |

| Antimicrobial | S. aureus | 32 µg/mL | [Study Reference 2] |

| E. coli | 32 µg/mL | [Study Reference 2] |

Q & A

Q. Advanced Research Focus

- Catalytic Systems : Rhodium(I)-catalyzed C–H activation improves regioselectivity for branched alkylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for aryl coupling .

- Temperature Control : Reflux in ethanol for esterification minimizes side reactions (e.g., hydrolysis) .

How do structural modifications influence antitumor activity in benzimidazole-5-carboxylic acid derivatives?

Q. Advanced Research Focus

- Substituent Position : Electron-withdrawing groups (e.g., nitro at C6/C7) enhance topoisomerase II inhibition (IC₅₀ < 1 µM) .

- Metal Complexation : Transition metals (e.g., Cu²⁺, Pt²⁺) increase DNA intercalation efficacy, reducing leukemia cell viability by 80% at 10 µM .

- Methoxy/Ethoxy Groups : The 3-ethoxy-4-methoxy motif improves solubility and bioavailability without compromising activity .

What analytical methods resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Dose-Response Curves : Validate potency discrepancies (e.g., IC₅₀ variations) using standardized assays (e.g., MTT for cytotoxicity) .

- SAR Modeling : QSAR studies correlate substituent electronegativity with topoisomerase II inhibition (R² > 0.85) .

- Metabolic Stability : LC-MS/MS quantifies metabolite interference in activity assays .

How are transition metal complexes of this compound synthesized, and what advantages do they offer?

Q. Advanced Research Focus

- Synthesis : React the carboxylic acid hydrazide derivative with metal salts (e.g., CuCl₂) in methanol/water (1:1) at 60°C .

- Advantages : Enhanced cellular uptake (log P ~1.5 vs. ~0.8 for parent compound) and redox activity for ROS-mediated apoptosis .

What pharmacological mechanisms are proposed for its 5-HT₃ receptor affinity?

Q. Advanced Research Focus

- Binding Interactions : The benzimidazole core and methoxy group form hydrogen bonds with Ser129 and Tyr140 residues in the 5-HT₃ receptor (Kᵢ = 0.13 nM) .

- Functional Antagonism : Guinea pig ileum assays confirm inhibition of serotonin-induced contractions (pA₂ = 9.9) .

How can researchers design analogs with improved metabolic stability?

Q. Advanced Research Focus

- Prodrug Strategies : Ester-to-hydrazide conversion reduces first-pass metabolism (t₁/₂ increased from 2.1 to 6.8 h) .

- Deuteriation : Replace methoxy hydrogens with deuterium to slow CYP450-mediated oxidation .

What crystallographic data support the compound’s structural conformation?

Q. Advanced Research Focus

- X-ray Diffraction : The benzimidazole ring adopts a planar conformation (torsion angle < 5°), with the 3-ethoxy group in a staggered orientation .

- Intermolecular Interactions : Hydrogen bonding between carboxylic acid and solvent (e.g., DMSO) stabilizes the crystal lattice .

How does the compound’s luminescent property aid in biological tracking?

Q. Advanced Research Focus

- Cd(II) Complexes : Exhibit strong blue emission (λₑₘ = 450 nm), enabling fluorescence microscopy for intracellular localization studies .

- Quenching Studies : Competitive binding with DNA reduces emission intensity, confirming intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.